Carbinoxamine-d6 maleate salt is a deuterated form of carbinoxamine maleate, primarily used as a histamine H1 receptor antagonist. This compound is significant in pharmacological studies, particularly for understanding drug metabolism and pharmacokinetics due to its labeled isotopes. The deuterium substitution enhances the stability and specificity of analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry.
Carbinoxamine-d6 maleate is synthesized from carbinoxamine, which is derived from the reaction of 2-(dimethylamino)ethyl chloride with 4-(p-chlorophenyl)-1-piperazineethanol. The deuterated version is produced through isotopic labeling methods, allowing for precise tracking in biological systems.
Carbinoxamine-d6 maleate belongs to the class of antihistamines, specifically targeting the H1 receptor. It is classified as a pharmaceutical compound used in allergy relief and other related therapeutic applications.
The synthesis of carbinoxamine-d6 maleate involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of deuterated solvents aids in achieving the desired isotopic labeling without altering the compound's pharmacological properties.
Carbinoxamine-d6 maleate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of deuterium atoms alters its mass spectrum, allowing for differentiation from non-deuterated forms.
Carbinoxamine-d6 maleate participates in various chemical reactions typical for amine compounds:
Each reaction pathway can be monitored using mass spectrometry, where the deuterated isotopes provide distinct peaks that facilitate analysis.
Carbinoxamine-d6 maleate acts as an antagonist at the histamine H1 receptor. Upon administration, it binds to these receptors, preventing histamine from eliciting its effects, which include vasodilation and increased vascular permeability.
Carbinoxamine-d6 maleate serves several important roles in scientific research:
The incorporation of deuterium enhances analytical precision, making it invaluable for both academic research and pharmaceutical development.
Carbinoxamine-d6 Maleate Salt is a deuterium-labeled analog of the first-generation antihistamine carbinoxamine. Its molecular formula is C₁₆H₁₃D₆ClN₂O·C₄H₄O₄, with a molecular weight of 412.90 g/mol [1] [2] [4]. The compound incorporates six deuterium atoms (D6) at the dimethylamino group's methyl positions, replacing all hydrogen atoms in the -N(CH₃)₂ moiety of the parent molecule [1] [2]. This isotopic substitution is designated in its systematic name as N,N-bis(trideuteriomethyl) [4]. The structure combines a deuterated ethanamine core linked via an ether bond to a (4-chlorophenyl)(pyridin-2-yl)methanol group, with a maleic acid counterion forming a salt [7].
Structural Significance:The deuterium atoms induce a minimal steric alteration compared to hydrogen but significantly increase bond strength due to the deuterium kinetic isotope effect (DKIE). The C-D bond exhibits higher stability (bond energy difference: 1.2–1.5 kcal/mol) and reduced vibrational frequency compared to C-H [3] [5]. This isotopic labeling does not alter the compound's affinity for the histamine H1 receptor, as the pharmacophore remains unchanged [1] [7].
Physicochemical Properties:Deuterium substitution slightly increases molecular weight (~3.5%) and reduces lipophilicity (ΔlogPₒcₜ ≈ -0.006 per D atom). These subtle changes can influence solubility, crystallization behavior, and metabolic stability [3].
Table 1: Key Chemical Identifiers of Carbinoxamine-d6 Maleate Salt
Property | Specification |
---|---|
CAS Number | 1216872-59-1 (Labelled); 3505-38-2 (Unlabelled) [4] [7] |
Molecular Formula | C₁₆H₁₃D₆ClN₂O·C₄H₄O₄ |
Accurate Mass | 412.1672 g/mol [2] |
SMILES Notation | [²H]C([²H])([²H])N(CCOC(c1ccc(Cl)cc1)c2ccccn2)C([²H])([²H])[²H].O=C(O)/C=C\C(O)=O [2] |
Purity | >95% (HPLC) [2] |
Deuterated pharmaceutical compounds evolved from metabolic tracers to strategic therapeutic agents. Initial applications (1960s) utilized deuterium (e.g., d²-tyramine, d³-morphine) as non-radioactive isotopic labels for tracking drug metabolism in mass spectrometry studies [3]. The "deuterium switch" strategy emerged in the 2000s, creating deuterated analogs of approved drugs to leverage DKIE for metabolic improvements. This approach gained momentum with deutetrabenazine (FDA-approved in 2017), a deuterated vesicular monoamine transporter inhibitor showing enhanced pharmacokinetics over tetrabenazine [3] [5].
Table 2: Milestones in Deuterated Drug Development
Compound | Approval/Stage | Role of Deuterium |
---|---|---|
Deutetrabenazine | FDA Approved (2017) | Slows metabolism, reduces dosing frequency |
Donafenib | Approved in China (2021) | Improves PK profile of sorafenib analog |
Deucravacitinib | FDA Approved (2022) | Blocks formation of non-selective metabolites |
Carbinoxamine-d6 | Research Standard | Enables metabolic studies of carbinoxamine |
Carbinoxamine-d6 Maleate Salt is indispensable in quantitative pharmacology due to its near-identical chemical behavior to carbinoxamine and distinct mass signature. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying carbinoxamine concentrations in plasma, urine, and tissue samples [1] [4]. This application minimizes analytical variability caused by ionization efficiency fluctuations or matrix effects [3].
Metabolic Pathway Elucidation:The DKIE inherent in Carbinoxamine-d6 allows researchers to identify rate-limiting metabolic steps. By comparing its metabolism with non-deuterated carbinoxamine, N-demethylation—a CYP450-mediated oxidation—is highlighted as a primary clearance pathway. Deuterium substitution at the dimethyl group reduces demethylation rates (kH/kD = 2–5), prolonging half-life in vitro [3] [5].
Pharmacokinetic (PK) Studies:
Table 3: Analytical Applications of Carbinoxamine-d6 Maleate Salt
Application | Mechanism | Outcome |
---|---|---|
LC-MS/MS Internal Standard | Mass shift (+6 Da) enables chromatographic separation from analyte | Improves carbinoxamine quantification accuracy [1] [4] |
Metabolic Stability Assessment | DKIE reduces CYP-mediated N-demethylation | Identifies metabolic soft spots [3] [5] |
Enzyme Phenotyping | Reaction kinetics comparison with parent drug | Reveals dominant metabolizing enzymes (e.g., CYP3A4) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2